molecular formula C15H18N2O B2893078 N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide CAS No. 2411271-10-6

N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide

Cat. No.: B2893078
CAS No.: 2411271-10-6
M. Wt: 242.322
InChI Key: PEURUWCWYRVQPU-UHFFFAOYSA-N
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Description

N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide is a chemical compound that features a pyrrolidine ring substituted with a phenyl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.

    Substitution with Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of But-2-ynamide Moiety: The final step involves the coupling of the pyrrolidine derivative with but-2-ynamide using coupling reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, phenyl derivatives, and but-2-ynamide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine hydrochloride
  • N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring, phenyl group, and but-2-ynamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-6-15(18)16-11-13-9-10-17(12-13)14-7-4-3-5-8-14/h3-5,7-8,13H,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEURUWCWYRVQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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